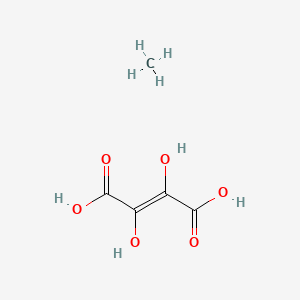

Dihydroxyfumaric acid (hydrate)

CAS No.:

Cat. No.: VC14580469

Molecular Formula: C5H8O6

Molecular Weight: 164.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O6 |

|---|---|

| Molecular Weight | 164.11 g/mol |

| IUPAC Name | (E)-2,3-dihydroxybut-2-enedioic acid;methane |

| Standard InChI | InChI=1S/C4H4O6.CH4/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H4/b2-1+; |

| Standard InChI Key | AEZLZZHKELJGIA-TYYBGVCCSA-N |

| Isomeric SMILES | C.C(=C(/C(=O)O)\O)(\C(=O)O)/O |

| Canonical SMILES | C.C(=C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dihydroxyfumaric acid hydrate (CAS 199926-38-0) is an organic compound with the molecular formula C₄H₄O₆ · xH₂O, where denotes variable hydration states . Its anhydrous molecular weight is 148.07 g/mol, while the hydrate form (PubChem CID 71311348) has a molecular weight of 166.09 g/mol . The compound is systematically named (E)-2,3-dihydroxybut-2-enedioic acid hydrate, reflecting its conjugated ene-diol structure and stereochemistry . Synonyms include 2,3-Dihydroxyfumaric acid hydrate and DHF, though the latter is less commonly used in formal literature .

Structural Features and Tautomerism

The compound exists in equilibrium between enolic and ketonic tautomers, influenced by pH. In solid states, the ketonic form (oxaloglycolic acid) predominates, while aqueous solutions exhibit pH-dependent equilibria . At pH < 0.5, the ketonic form stabilizes, whereas pH > 12 favors the enolic form . The canonical SMILES notation C(=C(C(=O)O)O)(C(=O)O)O.O and InChI key DDYHTXQJGPQZGN-TYYBGVCCSA-N confirm its stereochemical configuration .

Table 1: Key Structural and Physical Properties

Synthesis and Industrial Production

Synthetic Routes

Dihydroxyfumaric acid hydrate is synthesized via oxidative degradation pathways, notably in wine production, where it forms as a byproduct of phenolic compound breakdown . Laboratory-scale preparation often involves controlled hydration of dihydroxyfumaric acid under inert atmospheres to prevent premature decarboxylation .

Industrial Applications

The compound serves as a versatile building block in organic synthesis, facilitating the production of heterocyclic compounds and specialty chemicals . Its reaction with (+)-catechin generates yellow pigments, a property exploited in food and textile industries . Additionally, its chelating ability (via EDTA interactions) makes it useful in metal ion sequestration processes .

Chemical Stability and Reactivity

pH-Dependent Decarboxylation

Kinetic studies reveal that dihydroxyfumaric acid hydrate undergoes decarboxylation in aqueous solutions, with velocity () governed by hydrogen ion concentration . The reaction order relative to [H⁺] is 0.49, indicating a complex protonation-dependent mechanism .

Table 2: Decarboxylation Velocity at pH 4.8 and Varying Temperatures

| Temperature (°C) | (mol/L·s) | Rate Constant (, s⁻¹) |

|---|---|---|

| 20 | 5.43 × 10⁻¹⁰ | 0.0004606 |

| 30 | 3.71 × 10⁻⁹ | 0.0020727 |

| 40 | 2.33 × 10⁻⁸ | 0.0099000 |

| 50 | 1.15 × 10⁻⁷ | 0.0410000 |

| 60 | 4.87 × 10⁻⁷ | 0.1500000 |

Data derived from spectrometric measurements at λ = 290 nm .

Temperature Effects and Activation Energy

The Arrhenius equation for decarboxylation is expressed as:

where (activation energy) is calculated as 89.2 kJ/mol for the temperature range 20–60°C . This high underscores the thermal stability of the compound under moderate conditions.

Applications in Research and Development

Analytical Chemistry

The compound’s UV-Vis absorption peak at 290 nm enables quantitative analysis via spectrophotometry, particularly in monitoring degradation kinetics . Its interaction with EDTA in buffered solutions provides a model system for studying chelation dynamics .

Material Science

Dihydroxyfumaric acid hydrate’s ability to form coordination polymers with transition metals (e.g., Fe³⁺, Cu²⁺) is explored for designing catalytic frameworks and conductive materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume